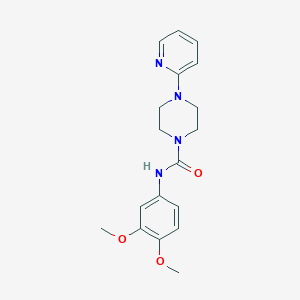
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancers. This compound has been shown to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which play critical roles in immune cell signaling pathways.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide exerts its inhibitory effects through the suppression of several key kinases involved in immune cell signaling pathways. Specifically, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide inhibits BTK, ITK, and JAK3, which are critical for B cell and T cell activation and survival. By inhibiting these kinases, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can effectively block the proliferation and survival of immune cells, leading to the suppression of autoimmune responses and cancer cell growth.
Biochemical and physiological effects:
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B cell and T cell activation, proliferation, and survival. In addition, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and survival. N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines that are critical for immune cell activation and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its potent inhibitory activity against multiple kinases, making it effective in treating a wide range of autoimmune diseases and cancers. In addition, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has shown good pharmacokinetic properties and can be administered orally, making it a convenient treatment option for patients. However, one limitation of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its potential for off-target effects, as it inhibits several kinases that are also involved in normal cellular processes. Therefore, careful monitoring of patients is needed to minimize potential side effects.
Direcciones Futuras
There are several future directions for the development of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and related compounds. One area of focus is the optimization of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide's pharmacokinetic properties, such as improving its bioavailability and half-life. Another area of focus is the development of combination therapies, where N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is used in combination with other drugs to enhance its efficacy and minimize potential side effects. Finally, further studies are needed to better understand the mechanisms of action of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its potential for treating other autoimmune diseases and cancers.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-pyridinecarboxylic acid to form the corresponding acid hydrazide. This intermediate is then treated with piperazine and isocyanate to yield the final product, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of autoimmune diseases and cancers, and has shown promising results in inhibiting the proliferation and survival of immune cells. In particular, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to be effective in treating various types of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-(3,4-dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to be effective in suppressing the activity of T cells, which play a critical role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-7-6-14(13-16(15)25-2)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIJYOQSPDPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
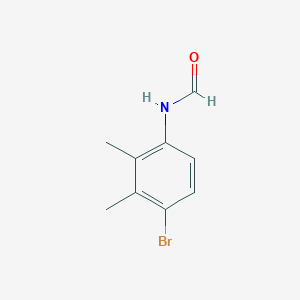

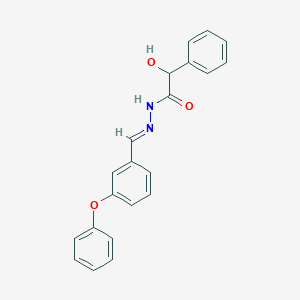
![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)
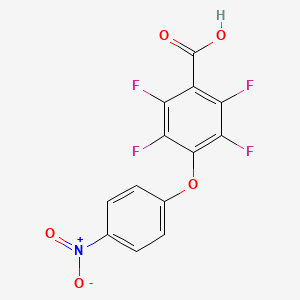
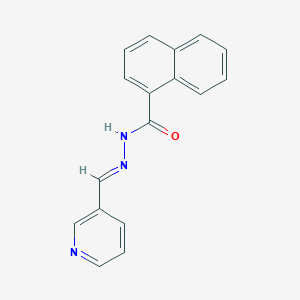
![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)